molecular formula C6H6N2O2 B080294 N-(2-nitrosophenyl)hydroxylamine CAS No. 14208-17-4

N-(2-nitrosophenyl)hydroxylamine

Cat. No. B080294
CAS RN: 14208-17-4
M. Wt: 138.12 g/mol
InChI Key: GQWVWBLFIXPRGS-UHFFFAOYSA-N
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Description

N-(2-nitrosophenyl)hydroxylamine, also known as SNAP, is a chemical compound with the molecular formula C6H6N2O2. It is a nitric oxide donor that has been widely used in scientific research for its ability to release nitric oxide in a controlled manner.

Mechanism Of Action

N-(2-nitrosophenyl)hydroxylamine releases nitric oxide through a process called diazeniumdiolation. In this process, the compound reacts with water to form a diazeniumdiolate intermediate, which then decomposes to release nitric oxide and regenerate the starting compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-nitrosophenyl)hydroxylamine are largely due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-nitrosophenyl)hydroxylamine in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to study the effects of nitric oxide on physiological processes without the confounding effects of other compounds that may be present in natural systems. However, one limitation of using N-(2-nitrosophenyl)hydroxylamine is that it may not accurately reflect the effects of nitric oxide in vivo, as the concentration and timing of nitric oxide release may differ from natural systems.

Future Directions

There are several future directions for research involving N-(2-nitrosophenyl)hydroxylamine. One direction is to study the effects of nitric oxide on specific physiological processes, such as inflammation or neurotransmission. Another direction is to develop new nitric oxide donors that can release nitric oxide in a more controlled or targeted manner. Additionally, research could focus on the development of new techniques for measuring nitric oxide release in vivo, which would allow for more accurate studies of the effects of nitric oxide on physiological processes.
Conclusion
N-(2-nitrosophenyl)hydroxylamine is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner has made it a valuable tool for studying the effects of nitric oxide on physiological processes. While there are limitations to its use, there are also many future directions for research involving N-(2-nitrosophenyl)hydroxylamine, including the development of new nitric oxide donors and techniques for measuring nitric oxide release in vivo.

Synthesis Methods

N-(2-nitrosophenyl)hydroxylamine can be synthesized by the reaction of hydroxylamine hydrochloride with 2-nitrosophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by proton transfer.

Scientific Research Applications

N-(2-nitrosophenyl)hydroxylamine has been widely used in scientific research as a nitric oxide donor. Nitric oxide is an important signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.

properties

CAS RN

14208-17-4

Product Name

N-(2-nitrosophenyl)hydroxylamine

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

N-(2-nitrosophenyl)hydroxylamine

InChI

InChI=1S/C6H6N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4,7,9H

InChI Key

GQWVWBLFIXPRGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NO)N=O

Canonical SMILES

C1=CC=C(C(=C1)NO)N=O

Other CAS RN

14208-17-4

Origin of Product

United States

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